7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide
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Overview
Description
This compound is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 7-methoxy-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide derivative has been tested for antioxidant activity .
Synthesis Analysis
The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative has been depicted in various studies . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions of benzofuran derivatives are diverse and depend on the specific derivative. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely. Many significant natural products and natural medicines contain benzofuran rings . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .Scientific Research Applications
Neuroprotective and Antioxidant Effects
A study explored the neuroprotective and antioxidant effects of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. These derivatives were synthesized and tested for their ability to protect against NMDA-induced excitotoxic neuronal cell damage and their antioxidant capacities. Derivative 1f, with a -CH3 substitution at the R2 position, demonstrated the most potent neuroprotective action, comparable to memantine, a known NMDA antagonist. Additionally, compound 1j, with a -OH substitution at the R3 position, exhibited notable anti-excitotoxic effects and moderate antioxidant properties, suggesting the potential of these compounds as neuroprotective agents with ROS scavenging capabilities (Cho et al., 2015).
Inhibitory Activities on Enzymes
Research on 2-substituted benzofuran hydroxyamic acids revealed that these compounds, as rigid analogs of simple (benzyloxy)phenyl hydroxamates, exhibit potent inhibitory activities against 5-lipoxygenase, an enzyme involved in inflammatory processes. The study emphasized that substituents enhancing lipophilicity near the 2-position of the benzofuran nucleus improved the inhibitor potency, indicating the potential of these compounds in therapeutic applications involving enzyme inhibition (Ohemeng et al., 1994).
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It has been suggested that the -ch3 substitution at the r2 position and, to a lesser degree, -oh substitution at the r3 position may be important for exhibiting neuroprotective action against excitotoxic damage .
Biochemical Pathways
It has been found to exhibit considerable protection against nmda-induced excitotoxic neuronal cell damage . This suggests that it may interact with pathways involved in neuronal cell survival and death.
Result of Action
The compound has been found to exhibit neuroprotective and antioxidant activities. It has shown considerable protection against NMDA-induced excitotoxic neuronal cell damage . In addition, it has been found to scavenge 1,1-diphenyl-2-picrylhydrazyl radicals and inhibit in vitro lipid peroxidation in rat brain homogenate .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-N-(2-methylsulfanylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-20-13-8-5-6-11-10-14(21-16(11)13)17(19)18-12-7-3-4-9-15(12)22-2/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPMDDVBWJRBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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